![molecular formula C20H16N2O B5809584 5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior, and improving overall quality of life. In
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied in scientific research for its efficacy in treating schizophrenia and other psychiatric disorders. It has been found to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clozapine has also been found to reduce suicidal behavior in patients with schizophrenia. In addition, it has been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders.
Wirkmechanismus
Clozapine works by blocking dopamine receptors in the brain, particularly the D4 receptor subtype. It also blocks serotonin receptors, particularly the 5-HT2A receptor subtype. This dual mechanism of action is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its efficacy in treating negative symptoms of schizophrenia. It also reduces the release of dopamine in the mesolimbic pathway, which may contribute to its efficacy in reducing positive symptoms of schizophrenia. Clozapine also has anticholinergic effects, which can cause side effects such as dry mouth, constipation, and blurred vision.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It also has a long half-life, which allows for sustained effects in experiments. However, clozapine also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in efficacy and side effects. It also has several potential side effects, such as agranulocytosis, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on clozapine. One area of interest is the development of new antipsychotic drugs that have similar efficacy to clozapine but with fewer side effects. Another area of interest is the use of clozapine in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanism of action of clozapine and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of clozapine involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization, and N-alkylation. The final product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDEHYBJPJBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.